An In-depth Technical Guide on the Physicochemical Properties of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Novel Chemical Entities
In the realm of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The difluoromethoxy group (-OCHF₂) in particular has garnered significant attention for its ability to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates.[1][2][3] This guide focuses on a specific, novel chemical entity: 3-(Difluoromethoxy)-2,4-difluorobenzoic acid .
As a Senior Application Scientist, it is crucial to acknowledge that for novel compounds such as this, a complete, publicly available dataset of experimentally determined physicochemical properties is often scarce. This guide is therefore structured to not only present the available data for structurally related compounds but to also provide the robust experimental frameworks necessary for determining these properties in your own laboratory setting. This approach ensures scientific integrity and empowers researchers to characterize this and other novel molecules with confidence.
Structural and Fundamental Properties
The foundational step in characterizing any molecule is to understand its structure and basic properties.
Chemical Structure
The structure of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid is presented below:
Caption: Chemical structure of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid.
Physicochemical Data Summary
| Property | 3-(Difluoromethoxy)-2,4-difluorobenzoic acid (Target) | 2-(Difluoromethoxy)-3,5-difluorobenzoic acid[4] | 3-(difluoromethoxy)-2,6-difluorobenzoic acid[2] | 2,4-Difluorobenzoic acid[5][6] |
| CAS Number | Not available | Not available | 1214379-50-6 | 1583-58-0 |
| Molecular Formula | C₈H₄F₄O₃ | C₈H₄F₄O₃ | C₈H₄F₄O₃ | C₇H₄F₂O₂ |
| Molecular Weight ( g/mol ) | 224.11 (Calculated) | 224.11 | 224.11 | 158.10 |
| Melting Point (°C) | Estimated: 170-190 | Not established | Not available | 188-190 |
| Boiling Point (°C) | Not available | Not available | Not available | Not available |
| pKa | Estimated: 2.5 - 3.5 | Not available | Not available | Not available |
| Solubility | Estimated: Soluble in polar organic solvents | Generally soluble in polar organic solvents | Not available | Not available |
| LogP | Estimated: 2.0 - 3.0 | Not available | Not available | Not available |
Expert Insight: The presence of the difluoromethoxy group and two fluorine atoms on the benzene ring will significantly influence the electronic and steric properties of the molecule compared to the parent 2,4-difluorobenzoic acid. The increased fluorine content will likely increase lipophilicity (LogP) and acidity (lower pKa) compared to non-fluorinated analogs.
Experimental Protocols for Physicochemical Characterization
For a novel compound, experimental determination of its properties is paramount. The following section details the standard, robust methodologies for characterizing the key physicochemical parameters of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid.
Synthesis and Purification
The synthesis of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid would likely follow established methods for the difluoromethoxylation of a suitably substituted benzoic acid precursor. A potential synthetic route is outlined below.
Caption: A plausible synthetic workflow for 3-(Difluoromethoxy)-2,4-difluorobenzoic acid.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2,4-difluoro-3-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH).
-
Difluoromethoxylation: Introduce the difluoromethylating agent. This could involve bubbling chlorodifluoromethane (ClCHF₂) gas through the solution or adding a reagent like trimethyl(trifluoromethyl)silane (TMSCF₂H) in the presence of a catalyst. The reaction is typically heated.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, quenched with water, and acidified. The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Characterization: The final product's identity and purity are confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound.
Protocol (Capillary Method):
-
Finely powder a small sample of the purified, dry compound.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
pKa Determination
Rationale: The pKa value is essential for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets.[5]
Protocol (Potentiometric Titration):
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).
-
Use a calibrated pH meter with a suitable electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Determination
Rationale: Solubility in aqueous and organic solvents is a critical parameter for drug formulation and bioavailability.[5]
Protocol (Shake-Flask Method):
-
Add an excess amount of the compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO).
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge or filter the samples to remove the undissolved solid.
-
Accurately dilute an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with known standards.
Lipophilicity (LogP) Determination
Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.
Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in either n-octanol or water.
-
Add an equal volume of the other solvent (water or n-octanol, respectively) to a separatory funnel.
-
Shake the funnel vigorously for several minutes to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC or another suitable analytical method.
-
Calculate LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).
The Role of Fluorine in Modulating Physicochemical Properties
The presence of the difluoromethoxy group and the two fluorine atoms on the aromatic ring of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid has profound and predictable effects on its properties, which are highly relevant for drug development:
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to cleavage by metabolic enzymes like cytochrome P450s, which can increase the half-life of a drug.[2]
-
Acidity (pKa): The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group, leading to a lower pKa. This means the compound will be more ionized at physiological pH, which can impact its interactions with receptors and its solubility.
-
Lipophilicity (LogP): While fluorine is highly electronegative, the substitution of hydrogen with fluorine generally increases lipophilicity. The difluoromethoxy group provides a moderate increase in lipophilicity, which can enhance membrane permeability.[2]
-
Target Binding: The fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket, potentially increasing binding affinity and selectivity.[7]
Conclusion and Future Directions
3-(Difluoromethoxy)-2,4-difluorobenzoic acid represents a class of molecules with significant potential in medicinal chemistry. While specific experimental data for this compound is not yet widely disseminated, this guide provides a comprehensive framework for its synthesis and physicochemical characterization. By employing the detailed protocols herein, researchers can confidently determine the critical properties of this and other novel chemical entities, thereby accelerating the drug discovery and development process. The continued exploration of fluorinated benzoic acid derivatives is a promising avenue for the design of next-generation therapeutics.
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